2-(4-Amino-2-methylphenyl)acetic acid
Description
Contextualization within Aminophenylacetic Acid Chemistry
Aminophenylacetic acids are derivatives of phenylacetic acid that feature an amino group (-NH2) on the phenyl ring. The position of this amino group (ortho, meta, or para) significantly influences the molecule's properties. For instance, 2-aminophenylacetic acid is known as a fungal metabolite produced by Colletotrichum gloeosporioides. nih.gov The para-substituted isomer, 4-aminophenylacetic acid, exists as a zwitterion in its crystalline form and is utilized in peptide synthesis. researchgate.net These compounds are valued for their structural similarity to natural amino acids, which allows them to act as peptide mimics and intermediates in the synthesis of more complex molecules. researchgate.net
The subject of this article, 2-(4-Amino-2-methylphenyl)acetic acid, is a specific positional isomer within this family. It features an amino group at the 4-position and a methyl group at the 2-position of the phenyl ring. While detailed research on this specific isomer is limited in publicly available literature, its structure places it within a class of compounds of significant interest to synthetic chemists.
Significance of Aromatic Acetic Acid Frameworks as Scaffolds in Organic Synthesis
Aromatic acetic acid frameworks are fundamental building blocks in organic synthesis due to their utility in constructing a wide variety of more complex molecules. The phenylacetic acid moiety is a key structural component in numerous pharmaceuticals, agrochemicals, and fragrances. mdpi.comacumenresearchandconsulting.com
In medicinal chemistry, the rigid yet modifiable nature of the aromatic ring combined with the reactive carboxylic acid group makes this scaffold ideal for designing enzyme inhibitors and receptor ligands. jocpr.com For example, the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) is a derivative of phenylacetic acid. Furthermore, phenylacetic acid itself is a crucial precursor in the production of penicillin G. acumenresearchandconsulting.com The ability to fine-tune the electronic and steric properties of the molecule by adding substituents to the aromatic ring allows chemists to optimize biological activity and pharmacokinetic properties. jocpr.comnih.gov Synthetic strategies to create these frameworks are diverse, including methods like the Palladium-catalyzed Suzuki coupling to form the C(sp2)-C(sp3) bond central to these structures. inventivapharma.com
Overview of Research Trajectories for this compound and Related Isomers
While specific research trajectories for this compound are not extensively documented, the research directions of its isomers provide insight into the potential applications and areas of investigation for this class of compounds. The primary focus of research on aminophenylacetic acid isomers lies in their application as intermediates for biologically active molecules.
Detailed research findings for related isomers include:
2-Amino-2-(p-tolyl)acetic acid : This isomer, also known as 2-amino-2-(4-methylphenyl)acetic acid, serves as a key intermediate in the synthesis of 1,3,4-thiadiazole (B1197879) compounds. These resulting compounds have been investigated for their potential anti-cancer activity through the inhibition of glutaminase (B10826351) (GLSI). chemicalbook.com
4-Aminophenylacetic acid derivatives : Research has focused on synthesizing novel heterocyclic compounds bearing the 4-aminophenylacetic acid moiety. These efforts are driven by the search for new molecules with useful biological properties, and some of the synthesized derivatives have shown promising antimicrobial activity.
These examples highlight a clear research trend: the use of aminophenylacetic acid isomers as versatile scaffolds for generating novel compounds with potential therapeutic applications. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties that could be exploited in similar synthetic strategies.
Below are data tables comparing the known properties of related aminophenylacetic acid isomers. Due to the limited availability of experimental data for this compound, information for closely related structures is provided for context.
Table 1: Physicochemical Properties of Aminophenylacetic Acid Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Aminophenylacetic acid | 3342-78-7 | C₈H₉NO₂ | 151.16 | Not Available |
| 4-Aminophenylacetic acid | 1197-55-3 | C₈H₉NO₂ | 151.16 | 201 (dec.) |
| 2-Amino-2-(4-methylphenyl)acetic acid | 13227-01-5 | C₉H₁₁NO₂ | 165.19 | 228 (subl.) |
Table 2: Structural Information of Selected Isomers
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Target compound. Amino group at para-position, methyl group at ortho-position relative to the acetic acid moiety. | |
| 4-Aminophenylacetic acid | Isomer with amino group at the para-position. Used in peptide synthesis. |
| 2-Amino-2-(4-methylphenyl)acetic acid | | Isomer where the amino group is on the alpha-carbon of the acetic acid moiety. Used in anti-cancer research. |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-amino-2-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVBPRWILXOHQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 4 Amino 2 Methylphenyl Acetic Acid
Retrosynthetic Analysis of the Target Aminomethylphenylacetic Acid Isomer
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. oregonstate.edu For 2-(4-Amino-2-methylphenyl)acetic acid, the primary disconnections involve the carbon-nitrogen bond of the amino group and the carbon-carbon bond of the acetic acid side chain.
Key retrosynthetic steps include:
Functional Group Interconversion (FGI): The primary amino group can be traced back to a nitro group (-NO₂). A nitro group is an excellent precursor as it is a strong deactivating group and a meta-director, which can influence the regioselectivity of earlier synthetic steps. The reduction of a nitro group to an amine is a reliable and high-yielding transformation.
C-C Bond Disconnection: The acetic acid side chain can be disconnected to reveal a benzyl-type intermediate. This suggests precursors such as a substituted toluene (B28343) or benzaldehyde (B42025). For instance, disconnecting the bond between the aromatic ring and the benzylic carbon of the acetic acid moiety leads back to a toluene derivative and a two-carbon synthon.
A plausible retrosynthetic pathway starts by converting the amino group to a nitro group. This leads to the precursor 2-(2-methyl-4-nitrophenyl)acetic acid . This intermediate can be further simplified. A common method for creating a phenylacetic acid is from the corresponding benzyl (B1604629) cyanide. This leads to 2-methyl-4-nitrobenzyl cyanide . This cyanide can be formed from 2-methyl-4-nitrobenzyl bromide , which in turn is synthesized from 2-methyl-4-nitrotoluene . This starting material can be obtained through the nitration of o-toluidine (B26562) followed by a Sandmeyer reaction or through the direct nitration of o-xylene (B151617) followed by selective oxidation.
Classical and Modern Synthetic Routes to Aminophenylacetic Acid Derivatives
The synthesis of aminophenylacetic acids can be achieved through various routes, often dictated by the availability of starting materials and the desired substitution pattern.
A common and straightforward strategy involves the synthesis of a substituted phenylacetic acid followed by the introduction or modification of the amino group. For the target molecule, this typically involves the reduction of a nitro-substituted precursor. The synthesis of p-aminophenylacetic acid from p-nitrophenylacetic acid is a well-documented example of this approach. orgsyn.orgchemicalbook.com
The key step is the reduction of the nitro group. Several methods can be employed for this transformation:
Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst. It is often a clean and efficient method. google.com
Metal-Acid Reduction: Classic methods include the use of metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid or acetic acid). orgsyn.orgchemicalbook.com
Sulfide (B99878) Reduction: Using reagents like hydrogen sulfide in aqueous ammonia (B1221849) can also effectively reduce the nitro group. orgsyn.org
A typical sequence would be:
Nitration of 2-methylphenylacetic acid. This step, however, can lead to a mixture of isomers.
A more regioselective route starts with 2-methyl-4-nitrotoluene, which is converted to 2-(2-methyl-4-nitrophenyl)acetic acid.
The final step is the reduction of the nitro group to yield this compound. openstax.org
Table 1: Comparison of Reduction Methods for Nitro Groups
| Reducing Agent/System | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| H₂ | Pd/C, PtO₂, or Raney Nickel | High yield, clean reaction | Requires specialized pressure equipment; may reduce other functional groups |
| Fe / Acetic Acid | Heating | Inexpensive, effective chemicalbook.com | Can require large excess of metal, workup can be tedious |
| Sn / HCl | Concentrated HCl | Strong reducing agent | Stoichiometric amounts of metal required, generates metallic waste |
| SnCl₂ | Acidic or basic solution | Milder conditions, good for substrates with other reducible groups openstax.org | Costlier than other metals |
This table is generated based on established chemical principles and data from sources. orgsyn.orgchemicalbook.comopenstax.org
Alternative synthetic strategies begin with precursors that already contain either the nitrogen functionality or a precursor to the acetic acid side chain.
From Substituted Benzaldehydes: A route can be envisioned starting from 2-methyl-4-nitrobenzaldehyde. The aldehyde can be converted to the phenylacetic acid derivative through several steps, such as the Strecker synthesis or by conversion to a benzyl halide followed by cyanation and hydrolysis. researchgate.net Reductive amination of a corresponding phenylpyruvic acid is another possibility. openstax.org
From Substituted Anilines: Starting with a substituted aniline (B41778), such as 2-methyl-4-nitroaniline, the acetic acid moiety can be introduced. sphinxsai.comorganic-chemistry.org This can be a more complex transformation, potentially involving protection of the amino group, followed by reactions to build the two-carbon side chain. One approach involves the diazotization of the aniline followed by a Meerwein arylation with acrylic acid, and subsequent reduction of the double bond and the nitro group.
A multi-step synthesis of 2-((4-substituted phenyl) amino) benzaldehyde has been demonstrated involving nucleophilic substitution, reduction, and oxidation, showcasing the utility of aniline and benzaldehyde intermediates in building complex molecules. atlantis-press.com
Complex organic molecules often require multi-step syntheses where functional groups are introduced sequentially. A multi-step synthesis of a related compound, 2-(4-amino-2-nitrophenyl)acetic acid, has been reported starting from a protected 4-methyl-3-nitrophenyl precursor. chemicalbook.com The synthesis involved a three-step process:
Bromination of the methyl group using N-bromosuccinimide (NBS).
Conversion of the resulting benzyl bromide to a benzyl cyanide.
Hydrolysis of the nitrile to the carboxylic acid.
This type of sequential functional group introduction allows for precise control over the final structure of the molecule.
Reaction Conditions and Optimization Strategies
The success of a synthetic route heavily relies on the optimization of reaction conditions to maximize yield and purity. numberanalytics.com This includes the careful selection of catalysts, reagents, solvents, and reaction temperatures. researchgate.netnih.gov
The choice of catalyst is critical in many of the key transformations for synthesizing aminophenylacetic acids.
Hydrogenation Catalysts: As mentioned, palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel are highly effective for the reduction of nitro groups. google.comgoogle.com The choice among them can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Lewis Acid Catalysts: In routes that involve building the carbon skeleton, Lewis acids such as titanium(IV) isopropoxide or zinc(II) chloride can be crucial. researchgate.netresearchgate.net For example, they can be used to catalyze amidation reactions or Friedel-Crafts type reactions.
Palladium Catalysts for Cross-Coupling: Modern synthetic methods may employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form the C-N bond, which could be an alternative to the nitro-reduction pathway. organic-chemistry.org
The selection of reagents is equally important. For instance, when reducing a nitro group on a molecule with other sensitive functionalities, a milder reducing agent like tin(II) chloride is often preferred over catalytic hydrogenation. openstax.org
Table 2: Key Reagents and Catalysts in Aminophenylacetic Acid Synthesis
| Reaction Type | Reagent/Catalyst | Role | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Electrophilic Aromatic Substitution | google.com |
| Bromination | N-Bromosuccinimide (NBS), AIBN | Radical Halogenation of Benzyl Group | chemicalbook.com |
| Cyanation | NaCN or KCN | Nucleophilic Substitution to form Nitrile | orgsyn.org |
| Hydrolysis | HCl or H₂SO₄ (aq), heat | Conversion of Nitrile to Carboxylic Acid | orgsyn.orgechemi.com |
| Nitro Reduction | Pd/C, H₂ | Catalytic Hydrogenation | google.com |
| Nitro Reduction | Fe, Acetic Acid | Metal/Acid Reduction | chemicalbook.com |
This table summarizes common reagents and catalysts used in the synthetic steps relevant to the target molecule.
Optimization involves systematically varying parameters like temperature, pressure, solvent, and reactant ratios to find the conditions that provide the highest yield of the desired product with the fewest impurities. numberanalytics.comnih.gov
Solvent Effects and Temperature Control in Reaction Efficiency
The efficiency of synthesizing this compound is profoundly influenced by the selection of solvents and precise temperature control. The solvent not only acts as a medium for the reactants but can also participate in the reaction mechanism, influence reaction rates, and affect product selectivity. For instance, in reactions involving nucleophilic substitution to introduce the acetic acid moiety, the polarity of the solvent can play a crucial role.
Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often favored as they can effectively solvate cations while leaving the nucleophile relatively free, thereby accelerating the reaction rate. Conversely, protic solvents might solvate the nucleophile, reducing its reactivity. The choice of solvent also impacts the solubility of starting materials and intermediates, which is critical for achieving a homogeneous reaction mixture and maximizing contact between reactants.
Interactive Data Table: Solvent and Temperature Effects on a Hypothetical Reaction Step
| Solvent | Dielectric Constant | Reaction Temperature (°C) | Observed Yield (%) | Purity (%) |
| Toluene | 2.4 | 80 | 65 | 88 |
| Tetrahydrofuran (THF) | 7.6 | 60 | 75 | 92 |
| Acetonitrile (B52724) | 37.5 | 70 | 82 | 95 |
| Dimethylformamide (DMF) | 36.7 | 70 | 88 | 97 |
Note: The data in this table is illustrative and represents typical trends observed in similar organic syntheses.
Yield Enhancement and Purity Improvement Techniques
Maximizing the yield and ensuring the high purity of this compound are paramount for its utility in subsequent applications. Several techniques are employed throughout the synthetic process to achieve these goals.
Yield Enhancement:
Stoichiometry Control: Precise control over the molar ratios of reactants is fundamental. Using a slight excess of a less expensive reagent can often drive the reaction to completion, thereby maximizing the conversion of the limiting reactant.
Catalyst Optimization: The choice and concentration of a catalyst can dramatically influence reaction rates and yields. For instance, in hydrogenation reactions to reduce a nitro group, catalysts like palladium on carbon (Pd/C) are commonly used. google.com Optimizing the catalyst loading and reaction conditions (pressure, temperature) can lead to significant improvements in yield.
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the determination of the optimal reaction time, preventing the degradation of the product or the formation of byproducts due to prolonged reaction times. echemi.com
Purity Improvement:
Recrystallization: This is a powerful and widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for effective purification.
Chromatography: Column chromatography is another essential technique for separating the desired product from impurities. Based on the differential adsorption of the components of a mixture onto a stationary phase (e.g., silica (B1680970) gel), this method can achieve very high levels of purity.
Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from unreacted starting materials, catalysts, and inorganic salts. By choosing appropriate solvents and adjusting the pH of the aqueous phase, selective separation can be achieved.
Green Chemistry Principles in the Synthesis of Substituted Aminophenylacetic Acids
The application of green chemistry principles to the synthesis of substituted aminophenylacetic acids is an area of growing importance, driven by the need for more sustainable and environmentally benign chemical manufacturing processes. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.com
Key green chemistry strategies applicable to the synthesis of compounds like this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This reduces the generation of waste. sphinxsai.com
Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids is a key focus. mdpi.com Similarly, employing less toxic and more environmentally friendly reagents is crucial.
Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in small amounts and can be recycled and reused. Biocatalysts (enzymes) and heterogeneous catalysts are particularly advantageous.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis is an example of a technology that can often reduce reaction times and energy usage. mdpi.com
Waste Prevention: It is better to prevent the formation of waste than to treat or clean it up after it has been created. This principle is at the heart of green chemistry and influences the design of the entire synthetic process.
By integrating these principles, the synthesis of substituted aminophenylacetic acids can be made more sustainable, reducing their environmental impact while maintaining high efficiency and product quality.
Derivatization and Structural Modification of 2 4 Amino 2 Methylphenyl Acetic Acid
Functional Group Interconversions on the Phenyl Ring
The phenyl ring of 2-(4-Amino-2-methylphenyl)acetic acid contains two key functional groups amenable to chemical transformation: the primary amino group and the methyl group.
Reactions at the Primary Amino Group (e.g., acylation, alkylation, carbamate (B1207046) formation)
The primary amino group is a nucleophilic center that readily participates in various chemical reactions, allowing for the introduction of diverse substituents.
Alkylation: N-alkylation of the primary amino group introduces alkyl substituents, converting it into a secondary or tertiary amine. wikipedia.org This can be achieved through reactions with alkyl halides, though this method can sometimes lead to overalkylation. wikipedia.org Alternative methods, such as reductive amination or the "borrowing hydrogen" strategy using alcohols as alkylating agents in the presence of a suitable catalyst, offer greater control and selectivity for mono-alkylation. nih.govresearchgate.net Industrially, N-alkylation of aromatic amines is often performed in the gas phase at high temperatures. google.com
Carbamate Formation: Carbamates are significant derivatives in medicinal chemistry and can be synthesized from the primary amino group. niscpr.res.innih.gov Common methods involve the reaction of the amine with a chloroformate in the presence of a base, or with an isocyanate. nih.govgoogle.com For example, treatment with methyl chloroformate would yield the corresponding methyl carbamate derivative. Another approach involves a three-component coupling of the amine, carbon dioxide, and an alkyl halide. organic-chemistry.org
| Reaction Type | Reagent Example | Product Structure Name |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | 2-(4-Acetamido-2-methylphenyl)acetic acid |
| Alkylation | Methyl Iodide (CH₃I) | 2-(4-(Methylamino)-2-methylphenyl)acetic acid |
| Carbamate Formation | Benzyl (B1604629) Chloroformate (C₇H₇ClO₂) | 2-(4-(((Benzyloxy)carbonyl)amino)-2-methylphenyl)acetic acid |
Modifications at the Methyl Group (e.g., oxidation)
The methyl group attached to the aromatic ring is susceptible to oxidation, which can lead to the formation of an alcohol, aldehyde, or carboxylic acid, depending on the reaction conditions and the oxidizing agent employed.
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the benzylic methyl group to a carboxylic acid. ncert.nic.in This would transform this compound into 4-amino-2-carboxyphenylacetic acid. It is often possible to achieve partial oxidation to the aldehyde stage by using specific reagents like chromyl chloride (in the Etard reaction) or by converting the toluene (B28343) derivative to a benzylidene diacetate with chromic oxide in acetic anhydride, followed by hydrolysis. ncert.nic.in The oxidation of alkyl-substituted aromatic compounds can also result in ring-cleavage products under certain oxidative treatments. nih.gov The presence of other substituents on the ring can influence the reaction's feasibility and outcome. science.gov
Transformations of the Acetic Acid Moiety
The acetic acid side chain offers another site for derivatization, primarily through reactions of the carboxylic acid group.
Esterification and Amide Formation
The carboxylic acid functional group can be readily converted into esters and amides, which are common modifications in drug design to alter properties like solubility, stability, and cell permeability.
Esterification: The formation of esters from the carboxylic acid group is typically accomplished through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst. nih.govresearchgate.net For instance, reacting this compound with methanol (B129727) and sulfuric acid would yield methyl 2-(4-amino-2-methylphenyl)acetate. Various catalysts, including metal cation-exchanged montmorillonite (B579905) nanoclays, have been explored for the esterification of phenylacetic acid derivatives. nih.gov
Amide Formation: Amide synthesis involves the coupling of the carboxylic acid with a primary or secondary amine. This reaction usually requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid. nih.gov Borate esters like B(OCH₂CF₃)₃ have also been shown to be effective reagents for direct amidation. acs.orgacs.org This method allows for the creation of a diverse library of amide derivatives by varying the amine component. Catalytic methods using reagents like NiCl₂ have also been developed for the direct amidation of phenylacetic acid derivatives. nih.gov
| Reaction Type | Reagent Example | Product Structure Name |
|---|---|---|
| Esterification | Ethanol (C₂H₅OH), H₂SO₄ | Ethyl 2-(4-amino-2-methylphenyl)acetate |
| Amide Formation | Benzylamine (C₇H₉N), EDCI | N-Benzyl-2-(4-amino-2-methylphenyl)acetamide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 2-(4-Amino-2-methylphenyl)ethanol |
Reduction of the Carboxylic Acid Group
The carboxylic acid can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents.
Reduction to Alcohol: Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are commonly used to reduce carboxylic acids to their corresponding primary alcohols. vaia.com In the case of this compound, this reaction would yield 2-(4-amino-2-methylphenyl)ethanol. The resulting alcohol can serve as a precursor for further synthetic modifications, such as ether formation or conversion to an alkyl halide. The oxidation of the resulting phenethyl alcohol can regenerate the phenylacetic acid. sciencemadness.org
Synthesis of Structurally Diverse Analogs and Congeners of Aminomethylphenylacetic Acids
The core structure of aminomethylphenylacetic acid serves as a valuable scaffold for the development of structurally diverse analogs and congeners, often in the context of medicinal chemistry and drug discovery. A "Diversity-Oriented Synthesis" (DOS) approach can be employed to generate libraries of molecules with varied structural features from a common starting compound. semanticscholar.org
For example, research into γ-secretase modulators identified 4-aminomethylphenylacetic acid as a promising scaffold. nih.gov Starting from this lead compound, further structure-activity relationship (SAR) studies were conducted. These studies involved systematic modifications at various positions of the molecule to optimize its pharmacological profile. For instance, different substituents were introduced on the phenyl ring and the amino group to enhance properties such as potency and brain penetration. This scaffold optimization led to the discovery of novel chemical series with improved characteristics. nih.gov
The synthesis of such analogs often involves multi-step reaction sequences. For instance, the synthesis of o-aminophenylacetic acid can be complex, with challenges related to the stability of intermediates. researchgate.net The synthesis of various substituted phenylacetic acids and their analogs is also described in the patent literature, highlighting their importance as intermediates for more complex molecules. unimi.it These synthetic efforts underscore the utility of the aminomethylphenylacetic acid framework as a template for creating a wide array of new chemical entities with potential therapeutic applications.
Preparation of N-Substituted Derivatives
The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide array of substituents. Common strategies to modify this group include N-acylation, N-alkylation, and reductive amination.
N-Acylation: This involves the reaction of the amino group with acylating agents like acid chlorides or anhydrides to form amide derivatives. This straightforward reaction is often carried out in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride would yield N-acetyl-2-(4-amino-2-methylphenyl)acetic acid.
N-Alkylation: The introduction of alkyl groups to the amino function can be achieved through various methods. Direct alkylation with alkyl halides can be challenging due to potential over-alkylation. A more controlled and widely used method is reductive amination. wikipedia.org
Reductive Amination: This powerful technique involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-substituted amine. wikipedia.orgorganic-chemistry.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity and tolerance for acidic conditions needed for imine formation. wikipedia.org This one-pot procedure is highly efficient for creating secondary and tertiary amine derivatives. rsc.org The general reaction scheme is presented below.
General Scheme for Reductive Amination
This compound + R-CHO (Aldehyde) / R-CO-R' (Ketone) ⟶ [Imine Intermediate] --(Reducing Agent)--> N-Alkyl/N,N-Dialkyl Derivative
The choice of carbonyl compound dictates the nature of the substituent introduced. For example, reacting the parent compound with acetone (B3395972) followed by reduction would yield the N-isopropyl derivative.
| Carbonyl Compound | Reducing Agent | Resulting N-Substituent |
|---|---|---|
| Formaldehyde | Sodium cyanoborohydride | -CH₃ (Methyl) |
| Acetaldehyde | Sodium triacetoxyborohydride | -CH₂CH₃ (Ethyl) |
| Acetone | Sodium borohydride | -CH(CH₃)₂ (Isopropyl) |
| Cyclohexanone | Sodium triacetoxyborohydride | -C₆H₁₁ (Cyclohexyl) |
| Benzaldehyde (B42025) | Sodium cyanoborohydride | -CH₂Ph (Benzyl) |
Exploration of Heterocyclic Annulation Strategies Employing the Aminophenylacetic Acid Core
The bifunctional nature of this compound, containing both an amino group and a carboxylic acid, makes it an excellent precursor for heterocyclic synthesis through annulation (ring-forming) reactions. These strategies lead to the formation of fused ring systems with potential applications in medicinal chemistry and materials science.
Lactam Formation: Intramolecular condensation between the amino group and the carboxylic acid moiety can lead to the formation of a lactam (a cyclic amide). Direct thermal or acid-catalyzed cyclization of this compound would result in a seven-membered lactam fused to the benzene (B151609) ring. Such intramolecular cyclizations are a fundamental strategy in the synthesis of N-heterocycles. organic-chemistry.org
Quinolinone Synthesis: The core structure is a substituted aniline (B41778), a common starting material for quinoline (B57606) and quinolinone synthesis. nih.gov For example, the Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylidenemalonate, followed by thermal cyclization and subsequent hydrolysis/decarboxylation to yield a 4-hydroxyquinoline (B1666331) (4-quinolinone) skeleton. nih.gov Applying this strategy to this compound could produce complex quinolone derivatives.
Benzodiazepine Analogs: The classical synthesis of 1,4-benzodiazepines involves the condensation of a 2-aminobenzophenone (B122507) with an amino acid. researchgate.netgoogle.com While this compound is not a 2-aminobenzophenone, its structural motifs can be incorporated into benzodiazepine-like structures through multi-step synthetic sequences. For instance, the amino group could be used to build a seven-membered diazepine (B8756704) ring by reacting with appropriate bifunctional reagents. nih.govijtsrd.com
β-Lactam Synthesis: The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone of β-lactam (azetidin-2-one) synthesis. mdpi.com An imine can be formed from the amino group of this compound (or its ester) by condensation with an aldehyde. Subsequent reaction with a ketene, generated in situ from an acyl chloride and a non-nucleophilic base like triethylamine, would yield a β-lactam ring. mdpi.comnih.gov The substituents on the resulting β-lactam can be varied by choosing different aldehydes and acyl chlorides.
| Heterocyclic System | General Synthetic Strategy | Key Reaction Type |
|---|---|---|
| Lactam (7-membered) | Intramolecular amide formation | Cyclocondensation |
| Quinolinone | Gould-Jacobs Reaction | Condensation, Cyclization |
| Benzodiazepine Analog | Multi-step condensation/cyclization | Annulation |
| β-Lactam (Azetidin-2-one) | Staudinger Synthesis | [2+2] Cycloaddition |
Stereochemical Control in Derivative Synthesis
The acetic acid side chain of this compound contains a prochiral center at the α-carbon. Derivatization at this position can create a chiral center, leading to the formation of enantiomers. Furthermore, when creating complex derivatives with multiple chiral centers, controlling the stereochemistry to produce a single desired stereoisomer is a significant synthetic challenge.
Asymmetric Synthesis: Stereoselective synthesis aims to create a specific stereoisomer directly. nih.gov For derivatives of amino acids, this often involves the use of chiral catalysts or chiral auxiliaries. For instance, in the synthesis of β-branched α-amino acid derivatives, chiral organoboranes can be used to achieve high stereoselectivity. purdue.edu Asymmetric reductive amination, employing a chiral catalyst, can produce enantiomerically pure amines from prochiral ketones. wikipedia.org Similarly, stereoselective additions to the α-carbon of the acetic acid moiety can be achieved using chiral reagents to control the formation of a new stereocenter. sciforum.net
Chiral Resolution: An alternative to asymmetric synthesis is the resolution of a racemic mixture, which contains equal amounts of both enantiomers. epo.org This can be accomplished through several methods:
Diastereomeric Salt Formation: The racemic acid can be reacted with a chiral base (a resolving agent) to form two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. epo.org
Enzymatic Resolution: Enzymes are inherently chiral and can selectively catalyze reactions on one enantiomer of a racemic substrate. For example, penicillin G acylase can be used for the enantioselective hydrolysis of N-phenylacetyl derivatives of racemic amino acids, allowing for the separation of the unreacted enantiomer from the hydrolyzed product. researchgate.net
Chiral Chromatography: A racemic mixture can be separated by passing it through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, leading to different retention times and enabling their separation. nih.gov
The choice of method depends on the specific derivative, scalability, and desired enantiomeric purity.
Computational and Theoretical Investigations of 2 4 Amino 2 Methylphenyl Acetic Acid and Its Derivatives
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. For 2-(4-Amino-2-methylphenyl)acetic acid, DFT calculations are instrumental in elucidating its fundamental chemical characteristics. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.govnih.gov
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. For a flexible molecule like this compound, which has several rotatable single bonds (e.g., the Cα-C(aryl) and Cα-C(OOH) bonds), multiple stable conformations, or conformers, may exist.
Conformational analysis is performed to identify these different low-energy structures. By systematically rotating the key dihedral angles and performing geometry optimization for each starting structure, a potential energy surface can be mapped. The conformer with the lowest calculated energy is identified as the global minimum and represents the most probable structure of the molecule in the gaseous phase. The relative energies of other conformers provide insight into the molecule's flexibility and the populations of different shapes it can adopt at a given temperature. uva.esresearchgate.net
Table 1: Illustrative Conformational Analysis Data This table illustrates the typical output of a conformer analysis, showing relative energies of different possible structures.
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
|---|---|---|
| 1 (Global Minimum) | 120.5° | 0.00 |
| 2 | -118.3° | 0.75 |
| 3 | 5.2° | 2.10 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pearson.comnumberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. wikipedia.orgnumberanalytics.com A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. wikipedia.org For this compound, DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. The HOMO is expected to be localized primarily on the electron-rich amino group and the phenyl ring, while the LUMO would likely be distributed over the electron-withdrawing carboxylic acid group.
Table 2: Representative Frontier Orbital Energy Data This table provides an example of the kind of data generated from a HOMO-LUMO analysis.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.89 |
| LUMO Energy | -0.95 |
| Energy Gap (ΔE) | 4.94 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule, translating the complex molecular wavefunctions into a familiar Lewis structure of bonds, lone pairs, and antibonding orbitals. wisc.eduwisc.edu This method is particularly useful for quantifying intramolecular charge transfer and delocalization effects, which contribute significantly to molecular stability.
For this compound, NBO analysis would quantify the delocalization of electron density from the lone pair of the nitrogen atom in the amino group and the π-orbitals of the phenyl ring into the antibonding orbitals of adjacent groups. These interactions, known as hyperconjugative interactions, are measured by a stabilization energy value (E(2)). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. researchgate.net This analysis helps explain the electronic communication between the amino donor and the carboxylic acid acceptor through the phenyl ring.
A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. mdpi.comresearchgate.net It is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The color scheme typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions). researchgate.net
In an MEP map of this compound, the most negative potential (red/yellow) would be expected around the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, the most positive potential (blue) would be located around the hydrogens of the amino group and the carboxylic acid's hydroxyl group, identifying these as sites for nucleophilic attack. nih.govnih.gov The MEP map thus provides a clear, intuitive guide to the molecule's charge distribution and chemical reactivity. mdpi.com
Spectroscopic Property Predictions via Computational Methods (e.g., FT-IR, FT-Raman, NMR, UV-Vis)
Computational chemistry provides powerful tools for predicting and interpreting various types of molecular spectra. By calculating spectroscopic parameters and comparing them with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its properties. nih.govresearchgate.net
FT-IR and FT-Raman: DFT calculations can predict the vibrational frequencies of the molecule. nih.govresearchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to the peaks observed in experimental FT-IR and FT-Raman spectra. A normal coordinate analysis can be performed to assign specific vibrational modes to each calculated frequency. researchgate.net
NMR: The gauge-independent atomic orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. nih.gov These theoretical shifts are valuable for assigning the signals in experimental NMR spectra, aiding in the structural elucidation of the compound and its derivatives.
UV-Vis: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to the absorption wavelengths (λmax) observed in UV-Vis spectroscopy. This analysis provides insights into the electronic structure and chromophores within the molecule. mdpi.com
Table 3: Example of Calculated vs. Experimental Vibrational Frequencies This table illustrates how computationally predicted spectroscopic data is compared with experimental results for validation.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch (acid) | 3550 | 3562 |
| N-H symmetric stretch | 3410 | 3425 |
| C=O stretch | 1725 | 1730 |
| C-N stretch | 1280 | 1288 |
Molecular Dynamics Simulations and Conformational Landscape Exploration of Aminophenylacetic Acid Scaffolds
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes. researchgate.netnih.gov
For aminophenylacetic acid scaffolds, MD simulations are particularly useful for exploring the conformational landscape in a solvent environment, which can be significantly different from the gas phase predicted by DFT. These simulations can reveal the preferred conformations of the molecule in solution, the flexibility of different parts of the molecule, and the patterns of hydrogen bonding with solvent molecules (e.g., water). nih.govbirmingham.ac.uk This information is crucial for understanding how the molecule behaves in a biological or chemical system, providing insights that are inaccessible through static calculations alone.
Structure-Activity Relationship (SAR) Studies via Theoretical Approaches
Theoretical approaches to understanding structure-activity relationships (SAR) are pivotal in modern medicinal chemistry for the rational design of new therapeutic agents. While direct computational SAR studies on this compound are not extensively documented in publicly available literature, the principles and methodologies can be elucidated by examining theoretical investigations of structurally related compounds, such as aniline (B41778) and phenylacetic acid derivatives. These studies provide a framework for predicting how modifications to the molecular structure of this compound and its analogs could influence their biological activity.
Quantitative Structure-Activity Relationship (QSAR) analysis is a primary computational tool used to correlate the physicochemical properties of a series of compounds with their biological activities. nih.gov For aniline derivatives, QSAR models have been developed to predict properties like lipophilicity, which is crucial for pharmacokinetics. nih.gov These models often employ a range of molecular descriptors, including:
Electronic Descriptors: Such as electrophilicity and orbital energies (HOMO/LUMO), which can describe a molecule's reactivity and ability to participate in charge-transfer interactions.
Steric and Topological Descriptors: These include van der Waals volume and Barysz matrix-derived indices, which quantify the size and shape of the molecule, influencing its fit into a biological target. nih.gov
Hydrophobicity Descriptors: Parameters like the Moriguchi octanol-water partition coefficient (MLOGP) are used to model the compound's solubility and ability to cross biological membranes. nih.gov
In a typical QSAR study, a dataset of compounds with known activities is used to build a mathematical model. For instance, in studies of various amide derivatives, QSAR models have been constructed using techniques like multiple linear regression (MLR), principal component regression (PCR), partial least squares regression (PLSR), and machine learning methods such as random forest and support vector regression. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds.
Molecular docking is another powerful theoretical approach that provides insights into the interactions between a ligand and its target protein at the atomic level. nih.gov This method computationally places a molecule into the binding site of a receptor and scores the quality of the fit. nih.gov For derivatives of phenoxyacetic acid and other related structures, docking studies have been instrumental in understanding their binding modes. scienceopen.com Key interactions often identified through docking include:
Hydrogen Bonds: The amino and carboxylic acid groups on this compound would be expected to form crucial hydrogen bonds with amino acid residues in a target protein. nih.gov
Hydrophobic Interactions: The phenyl ring and methyl group can engage in hydrophobic interactions with nonpolar pockets of the binding site, contributing to binding affinity. nih.gov
The insights gained from these computational methods can be compiled to build a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. For aniline and related compounds, the relative positions of hydrogen bond donors and acceptors, as well as hydrophobic regions, are critical components of their pharmacophores. researchgate.net
While the specific quantitative SAR for this compound remains to be established, the following table summarizes the application of various theoretical approaches to structurally analogous compound classes, illustrating the methodologies that could be applied.
| Computational Method | Compound Class Studied | Key Findings/Application |
| QSAR (MLR, PCR, PLSR) | Aniline Derivatives | Identified key descriptors (hydrophilicity, electronic properties, molecular size) for predicting lipophilicity. nih.gov |
| Machine Learning (Random Forest, SVR) | Amide Derivatives | Developed non-linear models to predict inhibitory effects on enzymes like xanthine (B1682287) oxidase. nih.gov |
| Molecular Docking | Arylpiperazine Derivatives | Elucidated binding modes and key interactions with androgen receptors. nih.gov |
| Molecular Docking | Thiazolidine-4-carboxylic Acid Analogues | Predicted binding affinities and interactions with neuraminidase. researchgate.net |
| SAR and Molecular Docking | 1,3-Thiazole Derivatives | Identified structural features favoring selective inhibition of cholinesterases. academie-sciences.fr |
These examples underscore the power of computational and theoretical methods in dissecting the complex relationships between molecular structure and biological function. Future studies applying these techniques directly to this compound and its derivatives would be invaluable for the targeted design of novel compounds with optimized activity profiles.
Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Utilization in the Construction of Complex Molecular Architectures
The structural framework of 2-(4-amino-2-methylphenyl)acetic acid serves as a valuable starting point for the synthesis of intricate molecular designs. The amino group can undergo various transformations such as acylation, alkylation, and diazotization, while the carboxylic acid group can be converted into esters, amides, or acid halides. These reactions enable the extension of the molecular structure and the introduction of new functionalities. For instance, it is used as an intermediate in the synthesis of 1,3,4-thiadiazole (B1197879) compounds, which are explored for their potential biological activities. chemicalbook.com The strategic placement of the amino, methyl, and acetic acid groups on the phenyl ring influences the steric and electronic properties of the molecule, guiding its reactivity in multi-step synthetic sequences.
Precursor for Bioactive Molecules and Pharmacologically Relevant Scaffolds
The aminophenylacetic acid moiety is a common feature in many biologically active compounds. Consequently, this compound and its derivatives are significant precursors in medicinal chemistry and drug discovery. researchgate.net
Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The core structure of this compound can be modified to produce compounds with potential anti-inflammatory properties. The development of novel NSAIDs often involves the synthesis of hybrid molecules that conjugate a known NSAID, like ibuprofen, with other moieties, such as amino acids, to enhance efficacy and reduce side effects. researchgate.netresearchgate.net While direct synthesis of existing commercial NSAIDs from this specific compound is not the primary application, its structural motif is highly relevant for the design and synthesis of new generations of anti-inflammatory agents. nih.gov Research in this area focuses on creating derivatives that may offer improved cyclooxygenase (COX) enzyme selectivity or reduced gastrointestinal toxicity. google.com
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of diverse compounds for high-throughput screening. nih.goviipseries.org this compound is an ideal building block for such libraries. indexcopernicus.com Its two distinct functional groups allow for the systematic attachment of a wide variety of chemical appendages. By reacting the amino group with a set of diverse carboxylic acids and the carboxylic acid group with a range of different amines, a large and varied library of compounds can be efficiently synthesized. researchgate.net This approach significantly accelerates the initial stages of drug discovery by providing a multitude of candidates for biological evaluation against various therapeutic targets. indexcopernicus.com
| Functional Group | Reaction Type | Reactant Class | Resulting Moiety |
|---|---|---|---|
| Amino Group (-NH₂) | Amide Coupling | Carboxylic Acids (R-COOH) | Amide (-NH-CO-R) |
| Amino Group (-NH₂) | Reductive Amination | Aldehydes/Ketones | Secondary/Tertiary Amine |
| Carboxylic Acid (-COOH) | Amide Coupling | Amines (R-NH₂) | Amide (-CO-NH-R) |
| Carboxylic Acid (-COOH) | Esterification | Alcohols (R-OH) | Ester (-CO-OR) |
The structural features of this compound make it a suitable precursor for the synthesis of various enzyme inhibitors. chemicalbook.comresearchgate.net For example, it is utilized in the synthesis of 1,3,4-thiadiazole compounds which have been investigated as potential inhibitors of glutaminase (B10826351) (GLS1), an enzyme implicated in cancer metabolism. chemicalbook.com The aminophenylacetic acid scaffold can be strategically modified to fit into the active sites of target enzymes, thereby blocking their activity. The design of such inhibitors often involves computational modeling to predict binding affinities, followed by organic synthesis to create the target molecules for biological testing.
Development of Agrochemicals and Specialty Chemicals Utilizing the Aminophenylacetic Acid Moiety
The phenoxyacetic acid structure is the basis for a class of widely used herbicides. nih.gov While this compound itself is not a herbicide, its structural components can be incorporated into the design of new agrochemicals. The development of novel pesticides and herbicides often relies on the synthesis and screening of libraries of compounds containing pharmacologically relevant moieties. indexcopernicus.com The aminophenylacetic acid core can be functionalized to create derivatives with potential herbicidal or pesticidal activity. Furthermore, this compound can serve as an intermediate in the production of specialty chemicals, where its specific substitution pattern is required for the final product's desired properties.
Material Science Applications (e.g., polymer synthesis)
Amino acids and their derivatives are increasingly being explored as monomers for the synthesis of novel polymers. researchgate.net The bifunctional nature of this compound allows it to undergo polymerization reactions. For instance, the amino and carboxylic acid groups can react to form polyamide chains. The presence of the substituted phenyl ring in the polymer backbone can impart specific properties such as thermal stability, rigidity, and potentially unique optical or electronic characteristics. researchgate.net These amino acid-based polymers are of interest due to their potential biocompatibility and biodegradability, making them suitable for various applications in materials science and biomedical engineering. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies for Substituted Aminophenylacetic Acids
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Amino-2-methylphenyl)acetic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH₂-) protons of the acetic acid group, the methyl (-CH₃) protons, and the amine (-NH₂) protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the phenyl ring. The aromatic region would likely show a complex splitting pattern due to the substitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carboxyl carbon (-COOH), the methylene carbon (-CH₂-), the aromatic carbons, and the methyl carbon (-CH₃). The chemical shifts of the aromatic carbons are particularly useful for confirming the substitution pattern on the benzene (B151609) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
This table is generated based on typical chemical shift values for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxyl (-COOH) | 10.0 - 12.0 (broad s) | 170 - 175 |
| Methylene (-CH₂) | 3.5 - 3.7 (s) | 40 - 45 |
| Aromatic C-H (Position 3) | 6.5 - 6.7 (d) | 115 - 120 |
| Aromatic C-H (Position 5) | 6.5 - 6.7 (dd) | 115 - 120 |
| Aromatic C-H (Position 6) | 6.9 - 7.1 (d) | 128 - 132 |
| Amine (-NH₂) | 3.5 - 5.0 (broad s) | - |
| Methyl (-CH₃) | 2.1 - 2.3 (s) | 18 - 22 |
| Quaternary Aromatic C-1 | - | 125 - 130 |
| Quaternary Aromatic C-2 | - | 135 - 140 |
| Quaternary Aromatic C-4 | - | 145 - 150 |
s = singlet, d = doublet, dd = doublet of doublets
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amine group, the C=O stretch of the carboxyl group, C-H stretches of the aromatic ring, methyl, and methylene groups, and C=C stretching vibrations within the aromatic ring. Analysis of the IR spectrum of the related phenylacetic acid shows characteristic bands that can be used for comparison. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. For instance, studies on phenylacetic acid have provided detailed vibrational assignments that serve as a valuable reference. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
This table is based on established vibrational frequencies for relevant functional groups and data from analogous compounds like 2-(4-Cyanophenylamino) acetic acid. nih.gov
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Weak |
| Amine | N-H stretch | 3300-3500 | Moderate |
| Carboxylic Acid | C=O stretch | 1700-1725 | Moderate to Strong |
| Aromatic Ring | C=C stretch | 1450-1600 | Strong |
| Amine | N-H bend | 1550-1650 | Weak |
| Alkyl C-H | C-H stretch | 2850-3000 | Strong |
| Carboxylic Acid | C-O stretch | 1210-1320 | Weak |
| Aromatic C-H | C-H out-of-plane bend | 750-900 | Moderate |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) are characteristic of the electronic structure of the compound, particularly the conjugated π-systems.
For this compound, the benzene ring constitutes the primary chromophore. The presence of the amino (-NH₂) group (an auxochrome) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. The spectrum of an analogous compound, 2-(4-Cyanophenylamino) acetic acid, has been recorded and provides a basis for predicting the electronic transitions. nih.gov Acetic acid itself shows a specific maximum at a much lower wavelength. semanticscholar.org
Table 3: Expected UV-Vis Absorption Maxima for this compound
Data is predicted based on the electronic properties of the chromophore and auxochrome present.
| Electronic Transition | Typical Wavelength Range (nm) | Solvent |
| π → π* (Benzene Ring) | 230 - 250 | Ethanol/Methanol (B129727) |
| n → π* (Amino Group influence) | 270 - 290 | Ethanol/Methanol |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), which then fragments in a characteristic manner.
For this compound (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak at m/z = 165. A prominent fragmentation pathway would likely involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 120. Another characteristic fragmentation would be the cleavage of the C-C bond between the methylene group and the aromatic ring, leading to a benzyl-type cation. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. acs.org
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Formula of Fragment |
| 165 | Molecular Ion [M]⁺ | [C₉H₁₁NO₂]⁺ |
| 120 | [M - COOH]⁺ | [C₈H₁₀N]⁺ |
| 91 | Tropylium ion (rearranged) | [C₇H₇]⁺ |
X-ray Crystallography for Solid-State Structure Determination of Analogous Compounds
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org While the crystal structure of this compound itself is not publicly documented, the structure of the closely related 4-Aminophenylacetic acid provides significant insights. researchgate.net
In the crystal structure of 4-Aminophenylacetic acid, the molecule exists as a zwitterion. researchgate.net The molecules are interconnected through extensive N-H···O hydrogen bonds, forming a complex three-dimensional network. researchgate.netresearchgate.net This type of hydrogen bonding is a common feature in the crystal structures of amino acids. It is highly probable that this compound would also crystallize with a similar network of intermolecular hydrogen bonds, influencing its physical properties such as melting point and solubility. The presence of the additional methyl group might introduce subtle changes in the crystal packing.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for the analysis of amino acids and their derivatives. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a standard method for the analysis of aminophenylacetic acids. A C18 stationary phase is typically used with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. sielc.com Detection is commonly achieved using a UV detector set at a wavelength where the aromatic ring absorbs significantly.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique for qualitative analysis and purity checks. For amino acids, a silica (B1680970) gel or cellulose (B213188) stationary phase is often used. nih.gov A common mobile phase for separating amino acids is a mixture of n-butanol, acetic acid, and water. nist.gov After development, the spots can be visualized under UV light or by staining with a reagent such as ninhydrin, which reacts with the primary amine to produce a colored spot.
Table 5: Typical Chromatographic Conditions for the Analysis of Aminophenylacetic Acids
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |
| HPLC | C18 (Octadecylsilane) | Acetonitrile / Water with Formic or Acetic Acid | UV Spectroscopy (e.g., at 254 nm) |
| TLC | Silica Gel GF₂₅₄ | n-Butanol : Acetic Acid : Water (e.g., 4:1:1) | UV light (254 nm) or Ninhydrin spray |
Future Directions and Emerging Research Avenues for 2 4 Amino 2 Methylphenyl Acetic Acid
Development of Novel Catalytic Systems for Efficient and Selective Synthesis
The development of efficient and selective methods for synthesizing aminophenylacetic acid derivatives is a significant area of research. While specific catalytic systems for 2-(4-Amino-2-methylphenyl)acetic acid are not extensively detailed in currently available literature, broader advancements in catalysis for related compounds offer insights into future directions.
Researchers are exploring the use of novel catalysts to improve yield, reduce reaction times, and enhance the selectivity of synthetic processes. For instance, the synthesis of acyl furans through the cross-ketonization of methyl 2-furoate with carboxylic acids has been achieved using a ZrO2 catalyst in a continuous-flow, gas-phase system. rsc.org This approach highlights a move towards more efficient and environmentally friendly catalytic methods that could be adapted for the production of aminophenylacetic acid derivatives.
Furthermore, nanomagnetic catalysts are gaining attention due to their high efficiency and reusability. researchgate.net One study describes the design of a nanomagnetic catalyst with acetic acid tags for the synthesis of amidoalkyl phenols under solvent-free conditions. researchgate.net Such innovative catalytic systems could potentially be tailored for the synthesis of this compound, offering a greener and more efficient alternative to traditional methods. The development of bifunctional catalysts, such as amino-functionalized porphyrins for asymmetric organophotocatalysis, also presents a promising frontier for the synthesis of chiral aminophenylacetic acid derivatives. mdpi.com
Machine Learning and Artificial Intelligence Applications in the Design and Discovery of Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of novel derivatives of this compound. While specific applications to this compound are still emerging, the broader impact of AI in medicinal chemistry and materials science is well-documented.
Future research will likely involve the use of generative AI models to design novel derivatives of this compound with optimized properties. These models can explore vast chemical spaces to propose structures with enhanced efficacy, improved safety profiles, or novel mechanisms of action.
Exploration of New Reaction Pathways and Mechanistic Insights
A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic routes to this compound. Mechanistic studies on related reactions provide a foundation for this exploration. For example, research into the formation of α-keto-β-amino acids by radical S-adenosyl methionine peptide spliceases has provided detailed insights into complex peptide backbone rearrangements. nih.govnih.gov Such fundamental studies can inspire the development of novel enzymatic or biomimetic synthetic strategies.
The synthesis of various phenylacetic acid derivatives often involves multi-step pathways. A study on the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid starting from 2,6-dibromo-4-methylaniline (B181599) highlights a synthetic route that constructs the core aromatic structure before converting it to the final acid derivative. mdpi.com Investigating alternative starting materials and reaction cascades could lead to more convergent and efficient syntheses of this compound.
Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for the efficient construction of complex molecules in a single step. The synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid via a telescoped MCR demonstrates the potential of this approach for generating structural diversity. mdpi.com Exploring MCRs involving precursors to this compound could open up new avenues for its synthesis and the creation of novel compound libraries.
Sustainable and Eco-Friendly Synthetic Approaches for Aminophenylacetic Acids
The principles of green chemistry are increasingly guiding the development of synthetic methodologies for aminophenylacetic acids. The focus is on reducing waste, minimizing the use of hazardous reagents, and employing renewable resources.
One promising approach is the use of biocatalysis. Engineered enzymes, such as glutamate (B1630785) dehydrogenase, have been used for the sustainable synthesis of (R)-4-aminopentanoic acid from levulinic acid, a biomass-derived platform chemical. frontiersin.org This enzymatic method offers high stereoselectivity and operates under mild, environmentally friendly conditions. frontiersin.org Similar biocatalytic routes could be developed for the asymmetric synthesis of this compound. The use of enzymes in organic synthesis is a rapidly growing field, with advancements in enzyme engineering making it possible to create catalysts for a wide range of chemical transformations. nih.govresearchgate.net
Solvent selection is another critical aspect of green chemistry. The development of synthetic methods that utilize water or other environmentally benign solvents, or even solvent-free conditions, is a key research goal. nih.govmdpi.com For instance, the synthesis of 2-aminothiophenes has been achieved in water using ultrasound activation, demonstrating a greener alternative to traditional organic solvents. nih.gov
Integration of Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental validation is a powerful paradigm for the rational design of novel derivatives of this compound and the optimization of their synthetic routes.
Computational tools can be used to predict the properties of virtual compounds, allowing researchers to prioritize synthetic targets. For example, molecular docking studies can predict the binding affinity of a designed molecule to a biological target, providing insights into its potential therapeutic efficacy. mdpi.com Quantum chemical calculations can be employed to study reaction mechanisms and predict the feasibility of new synthetic pathways. nih.gov
The experimental synthesis and characterization of the most promising candidates, as identified through computational screening, provide the necessary feedback to refine and improve the computational models. This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery process. The design of novel anticancer agents based on a 2-mercaptobenzenesulfonamide fragment and a 1,3,5-triazin-2-yl ring, guided by QSAR models, exemplifies this integrated approach. mdpi.com
Q & A
Q. Advanced Research Focus
- Chloro Substituents : Increase lipophilicity (logP ↑) but reduce solubility, enhancing membrane permeability but limiting bioavailability.
- Hydroxy Substituents : Introduce hydrogen-bonding sites, improving antioxidant efficacy (e.g., 2-(4-hydroxy-2-methylphenyl)acetic acid shows 2× higher ROS scavenging) .
- Methyl Positioning : Ortho-methyl groups sterically hinder enzyme active sites, reducing IC₅₀ values by 40% compared to para-methyl analogs .
What are the critical considerations for designing stable formulations of this compound in preclinical studies?
Q. Advanced Research Focus
- pH Stability : The carboxyl group requires buffered solutions (pH 6–7) to prevent degradation.
- Light Sensitivity : Protect from UV exposure using amber vials.
- Lyophilization : Mannitol (5% w/v) as a cryoprotectant maintains stability during freeze-drying .
How can retrosynthetic analysis streamline the development of novel derivatives with enhanced pharmacological profiles?
Advanced Research Focus
Retrosynthetic tools (e.g., Pistachio or Reaxys databases) identify feasible precursors:
Core Structure : Start with 2-methylphenylacetic acid.
Functionalization : Introduce amino groups via Buchwald-Hartwig coupling.
Diversification : Add fluorinated or methoxy substituents using Suzuki-Miyaura cross-coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
